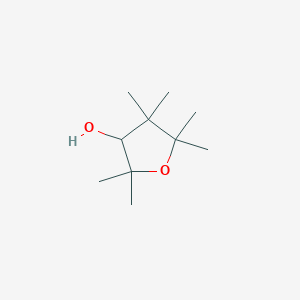![molecular formula C13H17Cl3O B14588824 {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene CAS No. 61446-91-1](/img/structure/B14588824.png)
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene is an organic compound with a complex structure that includes a benzene ring and a trichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 5,5,5-trichloro-2-methylpentan-2-ol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is essential to achieve a high yield and purity of the final product.
化学反応の分析
Types of Reactions
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted derivatives.
Substitution: Nitro, sulfonyl, or halogen-substituted benzene derivatives.
科学的研究の応用
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of {[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}toluene: Similar structure but with a toluene ring instead of benzene.
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}phenol: Contains a phenol group instead of benzene.
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}aniline: Features an aniline group instead of benzene.
Uniqueness
{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene is unique due to its specific combination of a trichloromethyl group and a benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
61446-91-1 |
|---|---|
分子式 |
C13H17Cl3O |
分子量 |
295.6 g/mol |
IUPAC名 |
(5,5,5-trichloro-2-methylpentan-2-yl)oxymethylbenzene |
InChI |
InChI=1S/C13H17Cl3O/c1-12(2,8-9-13(14,15)16)17-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChIキー |
BRPGRYZXIPUEMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(Cl)(Cl)Cl)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


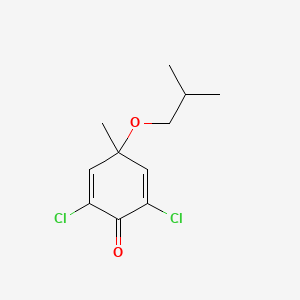
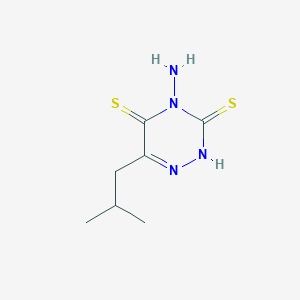
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
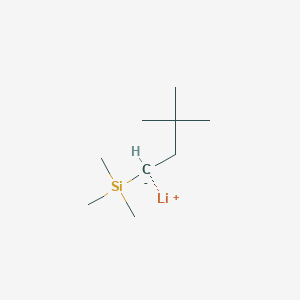
![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
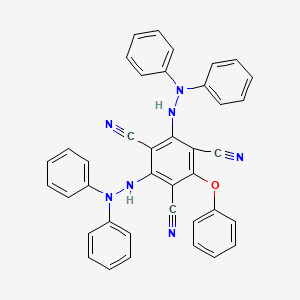
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
